molecular formula C10H7N3O2S B3040103 4-(4-Nitrophenyl)pyrimidine-2-thiol CAS No. 155957-44-1

4-(4-Nitrophenyl)pyrimidine-2-thiol

Cat. No.: B3040103
CAS No.: 155957-44-1
M. Wt: 233.25 g/mol
InChI Key: NUDDNAROSYKUJL-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)pyrimidine-2-thiol is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound belongs to the class of pyrimidine derivatives, which are known for their aromatic heterocyclic structure containing nitrogen atoms at the 1st and 3rd positions. Pyrimidine derivatives are crucial in various biological processes and have been extensively studied for their potential therapeutic properties .

Preparation Methods

The synthesis of 4-(4-Nitrophenyl)pyrimidine-2-thiol typically involves the reaction of 4-nitroaniline with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(4-Nitrophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-(4-Nitrophenyl)pyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:

    4-(4-Nitrophenyl)pyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group, leading to different reactivity and applications.

    4-(4-Nitrophenyl)pyrimidine-2-ol:

The uniqueness of this compound lies in its thiol group, which provides distinct reactivity and enables the formation of various derivatives with potential biological activities.

Properties

IUPAC Name

6-(4-nitrophenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-7(2-4-8)9-5-6-11-10(16)12-9/h1-6H,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDDNAROSYKUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274464
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155957-44-1
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155957-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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